molecular formula C18H21Cl2FN2O2 B8130988 2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride

2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride

Cat. No.: B8130988
M. Wt: 387.3 g/mol
InChI Key: WMUZDHRTXQSLKA-UHFFFAOYSA-N
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Description

2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the fluorine atom can be achieved through electrophilic fluorination reactions, while the piperazine ring is incorporated via nucleophilic substitution reactions. The esterification process involves the reaction of the benzoic acid derivative with benzyl alcohol under acidic conditions to form the benzyl ester. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom and piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and piperazine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • 1-Methylpiperazine
  • Thiophanate-methyl

Uniqueness

2-Fluoro-4-piperazin-1-yl-benzoic acid benzyl ester dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

benzyl 2-fluoro-4-piperazin-1-ylbenzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2.2ClH/c19-17-12-15(21-10-8-20-9-11-21)6-7-16(17)18(22)23-13-14-4-2-1-3-5-14;;/h1-7,12,20H,8-11,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUZDHRTXQSLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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